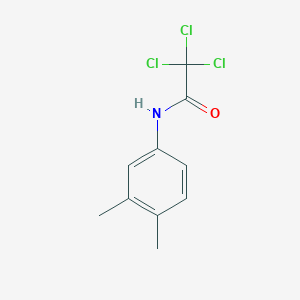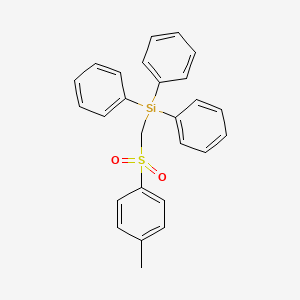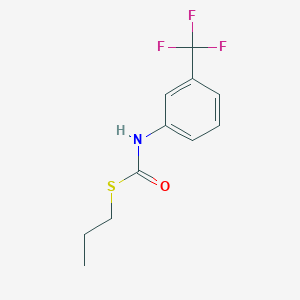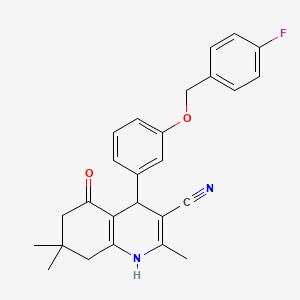![molecular formula C23H20O4 B11947892 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin is a complex organic compound known for its unique structural properties. This compound features a trioxacyclotetradecin core with propenyloxy and metheno groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin typically involves multi-step organic reactions. One common method includes the reaction of dibenzo[f,m][1,3,5]trioxacyclotetradecin with propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propenyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which 19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin exerts its effects involves interactions with specific molecular targets. The propenyloxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research .
相似化合物的比较
Similar Compounds
Triallyl cyanurate: Another compound with propenyloxy groups, known for its use in polymer chemistry.
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene: A related compound with similar functional groups but different reactivity.
Uniqueness
19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin stands out due to its trioxacyclotetradecin core, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features.
属性
分子式 |
C23H20O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
23-prop-2-enoxy-8,10,12-trioxatetracyclo[17.3.1.02,7.013,18]tricosa-1(23),2,4,6,13,15,17,19,21-nonaene |
InChI |
InChI=1S/C23H20O4/c1-2-14-25-23-19-10-7-11-20(23)18-9-4-6-13-22(18)27-16-24-15-26-21-12-5-3-8-17(19)21/h2-13H,1,14-16H2 |
InChI 键 |
IKTWWBRPYQUOHS-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=C2C=CC=C1C3=CC=CC=C3OCOCOC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)
